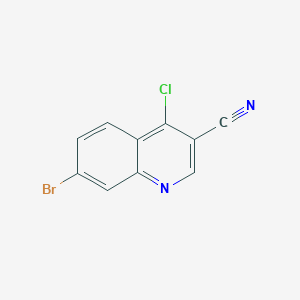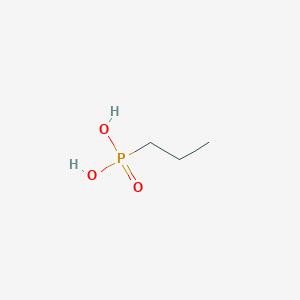
2-(Azidomethyl)benzonitrile
Overview
Description
2-(Azidomethyl)benzonitrile is an organic compound with the molecular formula C8H6N4 It is a derivative of benzonitrile, where an azidomethyl group is attached to the benzene ring
Mechanism of Action
Target of Action
2-(Azidomethyl)benzonitrile is primarily used in the synthesis of benzazepine derivatives, which are known to act as histamine H3 antagonists . Histamine H3 receptors are primarily found in the central nervous system and play a crucial role in neurotransmission .
Mode of Action
It is known to be an intermediate in the synthesis of 2-cyanobenzylamine acetic acid salt, which is used in the preparation of benzazepine derivatives . These derivatives act as histamine H3 antagonists, blocking the action of histamine at the H3 receptor sites, thereby affecting neurotransmission .
Biochemical Pathways
They can affect cognition, learning, memory, and nociception, and have implications in conditions like schizophrenia and sleep disorders .
Pharmacokinetics
It is soluble in dichloromethane , which suggests that it may have good bioavailability.
Result of Action
As an intermediate in the synthesis of benzazepine derivatives, it contributes to the antagonistic action on histamine h3 receptors . This can result in changes in neurotransmission and potentially influence various neurological functions .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins during its role as an intermediate in the synthesis of benzazepine derivatives . The nature of these interactions is largely dependent on the specific biochemical reactions involved in the synthesis process.
Cellular Effects
The cellular effects of 2-(Azidomethyl)benzonitrile are not well-documented. As an intermediate in the synthesis of benzazepine derivatives, it may indirectly influence cell function. Benzazepine derivatives are known to act as histamine H3 antagonists, which can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of benzazepine derivatives, which involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be used as an intermediate in the synthesis of benzazepine derivatives . This suggests that its effects may change over time as it is converted into other compounds.
Metabolic Pathways
It is known to be an intermediate in the synthesis of benzazepine derivatives .
Transport and Distribution
As an intermediate in the synthesis of benzazepine derivatives, it may be transported and distributed as part of this process .
Subcellular Localization
As an intermediate in the synthesis of benzazepine derivatives, it may be localized to specific compartments or organelles as part of this process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Azidomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(bromomethyl)benzonitrile with sodium azide in a solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields the desired azide compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2-(Azidomethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for triazole derivatives.
Biology: Employed in the study of biological systems through bioorthogonal chemistry, where it can be used to label biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable compounds.
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the azidomethyl group.
2-(Bromomethyl)benzonitrile: A precursor in the synthesis of 2-(Azidomethyl)benzonitrile.
2-(Hydroxymethyl)benzonitrile: Another derivative with different reactivity.
Uniqueness: this compound is unique due to the presence of the azide group, which imparts distinct reactivity compared to other benzonitrile derivatives. The azide group allows for versatile chemical transformations, such as cycloaddition and reduction, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(azidomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-3-1-2-4-8(7)6-11-12-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRXXTVEVDAOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309845 | |
| Record name | 2-(Azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40508-03-0 | |
| Record name | 2-(Azidomethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40508-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Azidomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)




